molecular formula C12H8F2 B3356569 2,3-Difluorobiphenyl CAS No. 67277-32-1

2,3-Difluorobiphenyl

Cat. No.: B3356569
CAS No.: 67277-32-1
M. Wt: 190.19 g/mol
InChI Key: YHAYNOYJLJHNSE-UHFFFAOYSA-N
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Description

2,3-Difluorobiphenyl is an organic compound with the molecular formula C12H8F2. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. The presence of fluorine atoms at the 2 and 3 positions of the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated compounds can be catabolised via established catabolic pathways . For instance, 4-Fluorobiphenyl was principally transformed to 4-fluoro-4′-hydroxybiphenyl by the fungus Cunninghamella elegans

Cellular Effects

It is known that fluorinated compounds can have significant effects on cellular processes . For example, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of fluorinated compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of fluorinated compounds can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is known that fluorinated compounds can be catabolised via established catabolic pathways . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that fluorinated compounds can interact with transporters or binding proteins

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt. The product is then treated with an alkali or an acid to obtain high-purity this compound . Another method involves the reaction of phenylacetylene with fluorine gas, followed by hydrogenation under the action of a copper chloride catalyst .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of Grignard reagents and catalytic processes ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,2’-Difluorobiphenyl
  • 3,3’-Difluorobiphenyl
  • 4,4’-Difluorobiphenyl
  • 2,3,4,5,6-Pentafluorobiphenyl

Comparison: 2,3-Difluorobiphenyl is unique due to the specific positioning of fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorobiphenyls, it exhibits distinct behavior in terms of oxidation, reduction, and substitution reactions. Its applications in liquid crystal technology and advanced materials also set it apart from other similar compounds .

Properties

IUPAC Name

1,2-difluoro-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAYNOYJLJHNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 0.1 mol 4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en and 500 ml toluene is added 0.22 mol 2,3-dichlor-5,6-dicyano-p-benzoquinone (DDQ) and refluxed for 2 h. After usual work-up 2',3'-difluorbiphenyl, bp: 125° C. at 0.5 mm Hg is obtained.
Name
4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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